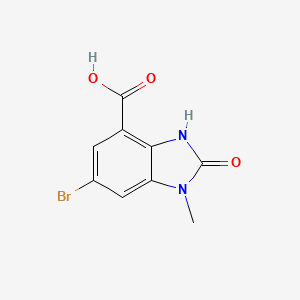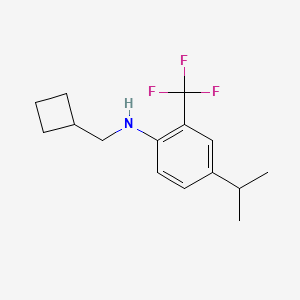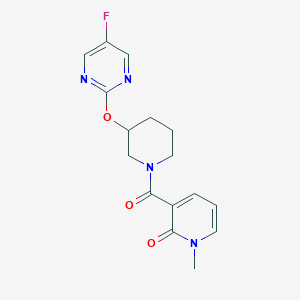
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyridine ring substituted with cyano, dimethyl, and oxo groups, and an acetamide moiety linked to a methoxyphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-cyano-4,6-dimethyl-2-pyridone and 3-methoxyaniline.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (80-120°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and flow rates) is common to ensure consistency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The acetamide and pyridine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions (e.g., sodium hydroxide, NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Material Science: Potential use in the development of organic semiconductors or light-emitting diodes (LEDs).
Biology and Medicine
Pharmaceuticals: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive molecules. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Probes: Used in the design of molecular probes for studying biological pathways and interactions.
Industry
Agrochemicals: Potential use as a precursor for the synthesis of herbicides or pesticides.
Dyes and Pigments: The compound’s structure allows for modifications that can lead to the development of new dyes or pigments.
作用機序
The compound’s mechanism of action in biological systems involves interaction with specific molecular targets such as enzymes or receptors. The cyano and acetamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
類似化合物との比較
Similar Compounds
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenylacetamide: Lacks the methoxy group, which may affect its solubility and biological activity.
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group in a different position, potentially altering its reactivity and interaction with biological targets.
Uniqueness
The presence of the methoxy group in 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide enhances its solubility in organic solvents and may improve its pharmacokinetic properties. This structural feature can also influence its binding affinity and specificity towards biological targets, making it a unique candidate for further research and development.
特性
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-7-12(2)20(17(22)15(11)9-18)10-16(21)19-13-5-4-6-14(8-13)23-3/h4-8H,10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAZEMNUFDQYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate](/img/structure/B2667642.png)
![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]propanamide](/img/structure/B2667645.png)
amine hydrochloride](/img/structure/B2667646.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea](/img/structure/B2667647.png)



![N-(3,4-dimethoxyphenyl)-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2667654.png)



![1-(2-Methoxypyridin-4-yl)-4-[(oxolan-3-yl)methyl]piperazin-2-one](/img/structure/B2667662.png)
![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)butanamide](/img/structure/B2667663.png)
